N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-8-10-18(11-9-15)22-20(24)19-7-4-12-23(21(19)25)26-14-17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMKNXDAKNLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with 3-methylphenylmethanol in the presence of a catalyst to form an intermediate, which is then reacted with pyridine-2,3-dicarboxylic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Anticancer Properties
Preliminary studies have indicated that N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide may possess anticancer properties. Its mechanism of action is believed to involve:
-
Inhibition of Cell Growth : Research indicates it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT 116) cancer cells. The IC50 values for related compounds suggest significant antiproliferative effects:
Compound Cell Line IC50 (µM) Compound A MCF-7 (Breast) 3.1 Compound B HCT 116 (Colon) 2.2
This suggests that modifications to the dihydropyridine core can enhance its antiproliferative properties.
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. Its structural attributes suggest it may interact with specific signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Antioxidant Activity
Research has shown that derivatives of this compound exhibit significant antioxidant properties. The antioxidant capacity was evaluated using DPPH and FRAP assays, indicating that some compounds effectively scavenge free radicals, potentially protecting cells from oxidative stress.
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in:
- Cancer Therapy : As an anticancer agent targeting specific tumor types.
- Anti-inflammatory Drugs : For conditions characterized by chronic inflammation.
- Antioxidant Supplements : To mitigate oxidative stress-related disorders.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: Shares structural similarities but differs in functional groups and reactivity.
3-Chloro-4-methylphenylboronic acid: Another structurally related compound with different chemical properties and applications.
Uniqueness
N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions
Biological Activity
N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 847464-28-2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, neurotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O3. The compound features a dihydropyridine core, which is significant in medicinal chemistry due to its diverse pharmacological activities.
1. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits various antimicrobial activities . In vitro evaluations suggest it may possess significant effects against both bacterial and fungal pathogens. For instance, derivatives of similar structures have shown promising results against Escherichia coli and Staphylococcus aureus .
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Antibacterial | |
| Staphylococcus aureus | Antibacterial | |
| Fungal strains (unspecified) | Antifungal |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
- Substituent Effects : The presence of methyl groups in the phenyl rings may enhance lipophilicity and cellular uptake.
- Dihydropyridine Core : This core structure is known for its ability to interact with various biological targets, including calcium channels and enzymes.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been evaluated extensively for their pharmacological profiles. For example:
- Antimicrobial Evaluation : A study involving pyrazole derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain pathogens .
- Neurotoxicity Research : Analogous compounds were tested for their neurotoxic potential in murine models, revealing that only those capable of being oxidized by MAO-B exhibited neurotoxic effects .
Q & A
Q. What synthetic routes are commonly employed to prepare N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridine carboxamide derivatives are prepared by refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and catalytic p-toluenesulfonic acid (PTSA) (modified Ting procedure) . Key steps include:
- Reagent selection : Use of 2-chloronicotinic acid as the electrophilic core.
- Solvent system : Water or methanol for reflux.
- Workup : Precipitation upon cooling, followed by recrystallization (e.g., MeOH evaporation).
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine) and temperature control (reflux at 100°C for 12–24 hours) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms planar molecular conformations (dihedral angle: ~8.38° between aromatic rings) .
- NMR spectroscopy : Detects tautomerism (e.g., absence of enol proton signals in DMSO-d₆) and monitors reaction progress .
- Mass spectrometry : Validates molecular weight (e.g., LC-MS m/z data for related compounds) .
Q. What tautomeric forms are possible, and how do they influence reactivity?
The compound exists predominantly in the keto-amine tautomeric form (lactam), stabilized by intramolecular N–H···O hydrogen bonding. This tautomerization is critical for:
- Hydrogen-bonded dimer formation : Centrosymmetric dimers via N–H···O interactions (bond length: ~2.02 Å) .
- Reactivity : The lactam structure enhances electrophilicity at the pyridine carbonyl, enabling further functionalization (e.g., alkylation or acylation) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products?
- By-product analysis : The title compound in was initially a by-product of 2-(2-methyl-3-bromoanilino)nicotinic acid synthesis. Yield optimization requires:
- Catalyst screening : PTSA outperforms other acids in promoting amide bond formation.
- Temperature modulation : Lower temperatures (e.g., 80°C) reduce decomposition but prolong reaction time.
- Purification : Use of silica gel chromatography or fractional crystallization.
Q. How can contradictory data regarding tautomeric stability be resolved?
- Solvent-dependent studies : Compare NMR spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents to assess tautomeric equilibrium .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between tautomers. For example, the keto-amine form is energetically favored by ~5 kcal/mol over the enol form in gas-phase simulations .
Q. What strategies validate the compound’s supramolecular interactions in solid-state studies?
Q. How does substituent variation (e.g., methyl vs. bromo groups) affect physicochemical properties?
Q. What computational tools predict the compound’s pharmacokinetic properties?
Q. How can in vitro bioactivity assays be designed for this compound?
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (pyridine carboxamides often inhibit kinases).
- Assay conditions :
Q. What are the challenges in scaling up synthesis for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
